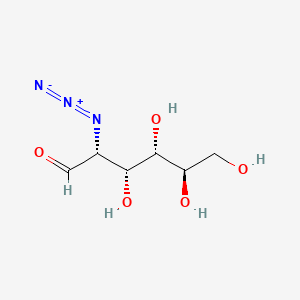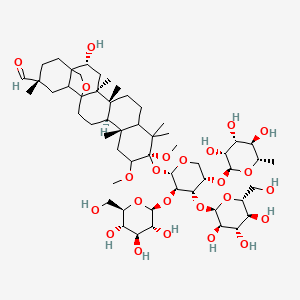
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, or DE-MS-P, is a novel chemical compound with a wide range of potential applications in both scientific research and industrial processes. DE-MS-P has been studied for its ability to act as a catalyst in the synthesis of a variety of different compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DE-MS-P has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of different compounds, including peptides, amino acids, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds.
Mecanismo De Acción
The mechanism of action of DE-MS-P is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. Additionally, it is believed that the compound is capable of forming hydrogen bonds with other molecules, which may facilitate the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DE-MS-P have not yet been studied in detail. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. Additionally, it is possible that the compound may have an effect on the absorption and metabolism of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DE-MS-P has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of different experiments. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory settings. However, DE-MS-P is not suitable for use in experiments that require high temperatures, as it is not thermally stable.
Direcciones Futuras
There are a number of potential future directions for the use of DE-MS-P. It could be used as a catalyst in the synthesis of a variety of different compounds, such as peptides, amino acids, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of DE-MS-P, as well as its potential applications in drug development.
Métodos De Síntesis
DE-MS-P can be synthesized using a three-step procedure. The first step involves the reaction of an aqueous solution of malonic acid with diethyl sulfide in the presence of a base. This reaction yields a diethyl malonylthio-sulfonate. The second step involves the reaction of the diethyl malonylthio-sulfonate with a methylsulfonyl chloride, which yields the desired compound, DE-MS-P. The third step involves the hydrolysis of the DE-MS-P to yield a malonylthio-sulfonate, which is then used in the synthesis of other compounds.
Propiedades
IUPAC Name |
diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFUZGUMIAEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)



![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)